Cas no 2138247-55-7 (2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid)

2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid is a fluorinated amino acid derivative characterized by its unique structural features, including a difluoromethyl group and a propargyl-substituted amine moiety. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and agrochemical research. The propargyl group offers versatility for further functionalization via click chemistry or other coupling reactions. This compound is particularly useful in the synthesis of biologically active molecules, where its fluorine substitution can improve binding affinity and pharmacokinetic properties. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid structure
2138247-55-7 structure
Product name:2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
CAS No:2138247-55-7
MF:C7H9F2NO2
Molecular Weight:177.14866900444
CID:6294474
PubChem ID:165777983

2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-789646
    • 2,2-difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
    • 2138247-55-7
    • 2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
    • インチ: 1S/C7H9F2NO2/c1-3-4-10(2)5-7(8,9)6(11)12/h1H,4-5H2,2H3,(H,11,12)
    • InChIKey: JVKBWDRNKGELDL-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CN(C)CC#C)F

計算された属性

  • 精确分子量: 177.06013485g/mol
  • 同位素质量: 177.06013485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.7
  • トポロジー分子極性表面積: 40.5Ų

2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-789646-0.1g
2,2-difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
2138247-55-7 95.0%
0.1g
$930.0 2025-02-22
Enamine
EN300-789646-2.5g
2,2-difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
2138247-55-7 95.0%
2.5g
$2071.0 2025-02-22
Enamine
EN300-789646-0.25g
2,2-difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
2138247-55-7 95.0%
0.25g
$972.0 2025-02-22
Enamine
EN300-789646-5.0g
2,2-difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
2138247-55-7 95.0%
5.0g
$3065.0 2025-02-22
Enamine
EN300-789646-0.05g
2,2-difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
2138247-55-7 95.0%
0.05g
$888.0 2025-02-22
Enamine
EN300-789646-1.0g
2,2-difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
2138247-55-7 95.0%
1.0g
$1057.0 2025-02-22
Enamine
EN300-789646-10.0g
2,2-difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
2138247-55-7 95.0%
10.0g
$4545.0 2025-02-22
Enamine
EN300-789646-0.5g
2,2-difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid
2138247-55-7 95.0%
0.5g
$1014.0 2025-02-22

2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid 関連文献

2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acidに関する追加情報

Comprehensive Overview of 2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid (CAS No. 2138247-55-7)

The compound 2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid (CAS No. 2138247-55-7) is a fluorinated organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring difluoro and propynyl functional groups, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its role in modulating enzyme activity and enhancing metabolic stability in drug candidates.

In recent years, the demand for fluorinated compounds has surged, driven by their applications in drug discovery and material science. The 2,2-Difluoro moiety in this molecule is particularly noteworthy, as it can improve lipophilicity and bioavailability—key factors in modern medicinal chemistry. Additionally, the prop-2-yn-1-yl group offers reactivity for click chemistry, a technique widely used in bioconjugation and polymer science. These attributes align with current trends in green chemistry and sustainable synthesis, topics frequently searched by professionals in the field.

The synthesis of 2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid typically involves multi-step organic reactions, including nucleophilic substitution and carboxylation. Its CAS No. 2138247-55-7 serves as a unique identifier in chemical databases, ensuring accurate referencing in patents and publications. Analytical techniques such as NMR and HPLC are employed to verify its purity, a critical aspect for regulatory compliance in pharmaceutical applications.

From a commercial perspective, this compound caters to the growing market for custom synthesis and building blocks. Companies specializing in fine chemicals often list it under categories like pharmaceutical intermediates or research chemicals, addressing queries from scientists seeking novel scaffolds for drug development. Its compatibility with high-throughput screening (HTS) platforms further enhances its appeal in early-stage discovery programs.

Environmental and safety considerations are paramount when handling 2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid. While not classified as hazardous under standard guidelines, proper storage conditions (e.g., cool, dry environments) are recommended to maintain stability. This aligns with broader industry discussions on chemical safety and lab best practices, which dominate forums and search engine queries among chemists.

In conclusion, 2,2-Difluoro-3-[methyl(prop-2-yn-1-yl)amino]propanoic acid (CAS No. 2138247-55-7) represents a versatile tool for researchers exploring fluorinated architectures. Its dual functionality—combining fluorine’s metabolic benefits with alkyne reactivity—positions it at the intersection of innovation and practicality. As interest in targeted therapies and precision agriculture grows, this compound is poised to play a pivotal role in advancing these fields.

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